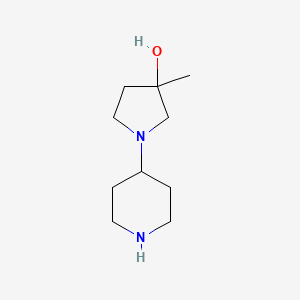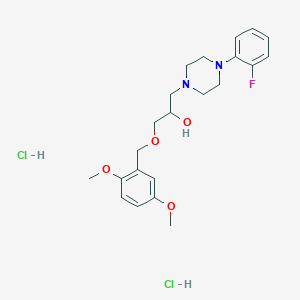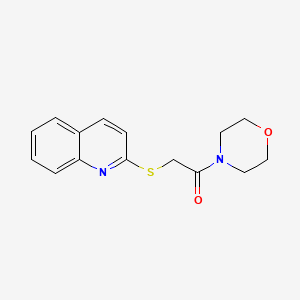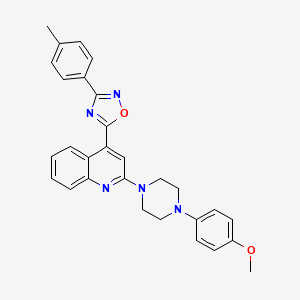![molecular formula C25H21N3OS B2516530 2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-01-8](/img/structure/B2516530.png)
2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((1-Phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex molecule that likely exhibits interesting chemical and physical properties due to its heterocyclic structure. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and properties of related heterocyclic compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that can include Michael addition, cyclization, and oxidation processes. For instance, the synthesis of 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones is achieved by treating 2-hydroxychalcones with 1,3-dimethylbarbituric acid in the presence of a catalyst such as amberlyst-15, which facilitates a domino sequence of reactions . Similarly, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been streamlined to a one-step catalytic four-component reaction, demonstrating the potential for efficient synthesis methods for complex heterocycles . These examples suggest that the synthesis of 2-((1-Phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one could also be achieved through a carefully designed sequence of reactions, possibly involving similar catalysts and starting materials.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be quite intricate, with the potential for free rotation around certain bonds and the presence of multiple ring systems. The study of 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones revealed free rotation around the bond linking two heterocyclic moieties . This suggests that the molecular structure of 2-((1-Phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one may also exhibit similar dynamic behavior, which could influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be influenced by their molecular structure. The presence of multiple reactive sites, such as those found in pyrimidine rings, can lead to a variety of chemical reactions. Although the provided papers do not detail reactions specific to 2-((1-Phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, they do highlight the reactivity of related compounds. For example, the synthesized pyrimidine derivatives in paper were found to bind with the milk protein β-lactoglobulin, indicating potential for biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds can be diverse. The studies mentioned do not directly address the properties of 2-((1-Phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, but they do provide insights into the properties of similar compounds. For instance, the synthesized compounds in paper showed interesting binding properties with proteins, which could suggest solubility or affinity characteristics relevant to the compound of interest. Additionally, the green synthesis approach described in paper for thieno[2,3-d]pyrimidin-4(3H)-ones emphasizes the importance of step economy and easy purification, which could be indicative of the stability and handling properties of related heterocyclic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- The synthesis of 5H-pyrimido[5,4-b]indole derivatives, including those similar to the specified compound, involves reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isothiocyanates, leading to 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones which undergo further alkylation at the sulfur atom (Shestakov et al., 2009). This process highlights the synthetic versatility of the core structure, enabling the introduction of various functional groups for different applications.
Pharmacological Activities
- Compounds with the 5H-pyrimido[5,4-b]indol-4-one framework have been screened for spasmolytic activity, showing potential in vitro and in vivo assays. The synthesis approach involves condensation of corresponding mercapto compounds with 2-chloroalkyltertiary amine, indicating their utility in developing muscle relaxants or antispasmodic agents (Russo et al., 1990).
Antioxidant and Antimicrobial Properties
- Derivatives of 5H-pyrimido[5,4-b]indol-4-one have been evaluated for their antioxidant and antimicrobial activities, showcasing their potential in contributing to new treatments for infections and oxidative stress-related conditions (Saundane et al., 2012).
Nonlinear Optical (NLO) Properties
- The pyrimidine ring, a core component of these compounds, has been studied for its NLO properties, suggesting applications in optoelectronic devices and materials science. The research underscores the importance of such heterocyclic compounds in developing new materials for technological applications (Hussain et al., 2020).
Propiedades
IUPAC Name |
3-(4-methylphenyl)-2-(1-phenylethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS/c1-16-12-14-19(15-13-16)28-24(29)23-22(20-10-6-7-11-21(20)26-23)27-25(28)30-17(2)18-8-4-3-5-9-18/h3-15,17,26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNSMQKPMQSNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2516452.png)

![N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2516455.png)

![1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one](/img/structure/B2516461.png)
![1-(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethanone](/img/structure/B2516462.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2516467.png)
![N-cyclopropyl-1-[6-({2-[(3,5-difluorophenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516468.png)
![Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2516469.png)